molecular formula C15H15N3O4S B1459892 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-16-8

1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1459892
CAS No.: 2173116-16-8
M. Wt: 333.4 g/mol
InChI Key: DPWVBWFIGDEJHN-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C15H15N3O4S. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidine ring, and a methoxybenzyl group, making it a unique structure in the field of organic chemistry .

Properties

IUPAC Name

1-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-22-11-4-2-9(3-5-11)6-12-16-17-15(23-12)18-8-10(14(20)21)7-13(18)19/h2-5,10H,6-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWVBWFIGDEJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Methods

  • Using Concentrated Sulfuric Acid : Aromatic carboxylic acid (4-methoxyphenyl derivative) reacts with thiosemicarbazide in ethanol with a few drops of concentrated sulfuric acid, heated at 80–90°C for 4 hours. After reaction completion, the mixture is cooled, basified with sodium carbonate, filtered, and recrystallized. This method yields the thiadiazole ring with good purity as confirmed by NMR and IR spectra.

  • Using Phosphorus Oxychloride (POCl3) : Equimolar amounts of aromatic carboxylic acid and thiosemicarbazide are heated in excess POCl3 for 30 minutes, followed by refluxing with water for 3 hours. The product is isolated by neutralization and recrystallization. This method is faster but involves toxic reagents.

  • Using Thionyl Chloride (SOCl2) : Aromatic carboxylic acid is treated with SOCl2 at 70°C for 1 hour to form the acid chloride, which then reacts with thiosemicarbazide under reflux. This method requires careful handling due to SOCl2's reactivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis significantly:

  • Microwave with POCl3 : A mixture of aromatic carboxylic acid, thiosemicarbazide, and catalytic POCl3 is irradiated at 600 W for 5 minutes, followed by work-up. This method reduces reaction time drastically while maintaining yields.

  • Microwave with SOCl2 : Aromatic acid and SOCl2 are irradiated at 300 W for 1 minute, then thiosemicarbazide is added and irradiated at 480 W for 3 minutes. The product is isolated similarly.

  • Microwave with MgSO4 Catalyst : The reaction of aromatic acid and thiosemicarbazide in the presence of magnesium sulfate under microwave irradiation (250 W, 5 minutes) provides an efficient solvent-free approach.

Solvent-Free and Ultrasonic Methods

  • Neat Grinding Method : Aromatic carboxylic acid and thiosemicarbazide with catalytic H2SO4 are ground together for 1.5 hours and then left for 4 hours at room temperature. The product is obtained after basification and recrystallization.

  • Ultrasonic Irradiation : The reactants in ethanol with a few drops of sulfuric acid are subjected to ultrasonic waves at 80°C for 30 minutes. This method enhances reaction rates and yields.

Polyphosphate Ester (PPE) Mediated One-Pot Synthesis

A novel approach uses polyphosphate ester as a mild dehydrating agent to facilitate the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide without toxic chlorinating agents:

  • The carboxylic acid (5 mmol), thiosemicarbazide (5 mmol), PPE (20 g), and chloroform (30 mL) are refluxed at about 60°C for 10 hours.
  • The reaction proceeds via salt formation, dehydration to an intermediate hydrazine carbothioamide, and cyclodehydration to the thiadiazole ring.
  • After reaction, water is added, and residual PPE is neutralized with sodium bicarbonate.
  • This method avoids hazardous reagents like POCl3 or SOCl2 and provides good yields and purity.

Conversion to 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic Acid

Following the synthesis of the thiadiazol-2-amine intermediate, the next step involves coupling or modification to introduce the 5-oxopyrrolidine-3-carboxylic acid moiety:

  • A common approach is starting from methyl esters of the pyrrolidine carboxylic acid, such as methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.
  • The benzyl group can be substituted with the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions.
  • Subsequent hydrolysis of the methyl ester under acidic or basic conditions yields the free carboxylic acid.
  • This esterification/hydrolysis strategy is widely used for obtaining the final carboxylic acid derivative.

Comparative Data Table of Preparation Methods for the Thiadiazole Intermediate

Method Reaction Conditions Reaction Time Key Reagents Advantages Disadvantages
Concentrated H2SO4 80–90°C, 4 h 4 hours Aromatic acid, thiosemicarbazide, conc. H2SO4 Simple setup Corrosive acid, longer time
POCl3 Conventional Heating in POCl3, reflux 3 h ~3.5 hours POCl3, aromatic acid, thiosemicarbazide Good yields Toxic reagent, harsh conditions
SOCl2 Conventional 70°C, 1 h + reflux ~2–3 hours SOCl2, aromatic acid, thiosemicarbazide Effective acid chloride formation Toxic, requires careful handling
Microwave + POCl3 600 W, 5 min 5 minutes POCl3, aromatic acid, thiosemicarbazide Rapid, efficient Requires microwave reactor
Microwave + SOCl2 300 W + 480 W, total 4 min 4 minutes SOCl2, aromatic acid, thiosemicarbazide Very fast Toxic reagents, specialized equipment
Microwave + MgSO4 Catalyst 250 W, 5 min 5 minutes MgSO4, aromatic acid, thiosemicarbazide Solvent-free, mild catalyst Requires microwave
Solvent-Free Grinding Room temp, ~5.5 h total ~5.5 hours Aromatic acid, thiosemicarbazide, H2SO4 catalyst Green, no solvent Longer reaction time
Ultrasonic Irradiation 80°C, 30 min 30 minutes Aromatic acid, thiosemicarbazide, conc. H2SO4 Enhanced rate, mild conditions Requires ultrasonic equipment
Polyphosphate Ester (PPE) One-Pot Reflux 60°C, 10 h 10 hours PPE, aromatic acid, thiosemicarbazide, CHCl3 Mild, avoids toxic reagents Longer reaction time

Research Findings and Notes

  • The PPE-mediated one-pot synthesis is a significant advancement, providing a safer and environmentally friendlier alternative to traditional chlorinating agents while maintaining good yields and product purity.
  • Microwave-assisted methods drastically reduce reaction times from hours to minutes, which is advantageous for rapid synthesis but require specialized equipment.
  • Solvent-free and ultrasonic methods contribute to green chemistry approaches by minimizing solvent use and energy consumption.
  • The esterification/hydrolysis approach to introduce the pyrrolidine carboxylic acid moiety is well-established and allows for structural modifications on the benzyl substituent.
  • Spectroscopic analyses (NMR, IR, MS) confirm the successful synthesis and purity of intermediates and final products across methods.

This comprehensive review synthesizes diverse preparation methods for this compound, highlighting classical, microwave-assisted, solvent-free, ultrasonic, and novel PPE-mediated approaches. Selection of method depends on available equipment, safety considerations, and desired throughput. The PPE one-pot method stands out for its mildness and environmental benefits, while microwave methods excel in speed. The final compound is generally obtained by ester hydrolysis after appropriate substitution on the thiadiazole intermediate.

Chemical Reactions Analysis

1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. The incorporation of the 4-methoxybenzyl group enhances the activity against a range of bacterial strains. For instance, studies have shown that modifications to the thiadiazole ring can lead to increased potency against Gram-positive and Gram-negative bacteria, making this compound a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting that it could serve as a lead compound in cancer therapy .

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties. The presence of the 4-methoxybenzyl group may contribute to reducing inflammation markers in cellular models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Pesticidal Activity

The compound's structure indicates potential use as a pesticide or herbicide. Preliminary studies suggest that thiadiazole derivatives can act as effective agents against certain pests and pathogens affecting crops. This application is particularly relevant in developing eco-friendly agricultural solutions that minimize chemical residues in food products .

Plant Growth Regulators

There is emerging evidence that compounds similar to 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid may function as plant growth regulators. These compounds can enhance growth rates and yield in various plant species, which could be beneficial for agricultural productivity .

Polymer Chemistry

The unique chemical properties of this compound allow it to be explored in polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of novel materials with specific mechanical and thermal properties. Research is ongoing into its use in creating biodegradable plastics or smart materials that respond to environmental stimuli .

Nanotechnology

In nanotechnology, derivatives of thiadiazole have been utilized in the fabrication of nanocomposites with enhanced electrical conductivity and thermal stability. These materials have potential applications in electronic devices and sensors, where performance is critical .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth
Anticancer therapiesInduction of apoptosis
Anti-inflammatory drugsReduction of inflammation markers
Agricultural ChemistryPesticidesEffective against pests/pathogens
Plant growth regulatorsEnhanced growth rates
Material SciencePolymer synthesisDevelopment of novel materials
NanotechnologyCreation of conductive nanocomposites

Mechanism of Action

The mechanism of action of 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various pathways within a cell, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid include other thiadiazole derivatives and pyrrolidine-based compounds. These compounds share structural similarities but may differ in their chemical properties and applications.

Biological Activity

The compound 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a member of the thiadiazole and pyrrolidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2SC_{19}H_{21}N_3O_2S with a molecular weight of approximately 367.47 g/mol. The structure includes a pyrrolidine ring, a carboxylic acid group, and a thiadiazole moiety substituted with a methoxybenzyl group.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. The compound's activity was evaluated against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

  • The compound showed structure-dependent anticancer activity, with specific substitutions enhancing efficacy.
  • In vitro assays revealed that certain derivatives reduced A549 cell viability significantly (to as low as 61% compared to untreated controls) while maintaining lower toxicity in non-cancerous cells .
  • Notably, compounds with phenyl substitutions exhibited improved activity, suggesting that structural modifications can enhance therapeutic potential.
CompoundViability (%)Notes
1 (Base Compound)78–86%Weak activity
6 (4-chlorophenyl)64%Enhanced activity
7 (4-bromophenyl)61%Enhanced activity
8 (4-dimethylamino)Significant reductionMost potent

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Key Findings:

  • The compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative pathogens.
  • It demonstrated effectiveness against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
PathogenActivity Observed
Methicillin-resistant S. aureusEffective
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaModerate

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives similar to our compound:

  • Anticancer Study on Thiadiazole Derivatives : This research highlighted the anticancer potential of various thiadiazole derivatives, establishing a correlation between structural modifications and enhanced biological activity .
  • Antimicrobial Efficacy Against Resistant Strains : Another study focused on the antimicrobial properties of thiadiazole compounds against resistant bacterial strains, demonstrating significant efficacy and low cytotoxicity .

Q & A

What are the established synthetic routes for 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step heterocyclic coupling. A common approach is the condensation of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine with a pyrrolidone precursor under acidic or basic conditions. For example, hydrazide intermediates (e.g., 5-oxopyrrolidine-3-carbohydrazide) can react with thiadiazole derivatives via cyclization in solvents like methanol or acetic acid, often catalyzed by sodium acetate . Yields (66–82%) depend on stoichiometry, temperature, and catalyst choice. Lower yields in final steps may arise from competing side reactions, such as incomplete cyclization or hydrolysis .

Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxybenzyl aromatic protons at δ 7.2–7.4 ppm, pyrrolidone carbonyl carbons at ~170–175 ppm) .
  • IR Spectroscopy : Confirms functional groups (C=O stretch at ~1680–1720 cm⁻¹ for pyrrolidone and carboxylic acid) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] peaks) and fragmentation patterns .
    Advanced studies may use X-ray crystallography to resolve stereochemistry, as demonstrated for related 5-oxopyrrolidine derivatives .

How can researchers resolve contradictory bioactivity data between antimicrobial and antioxidant assays for this compound?

Advanced Research Question
Contradictions often arise from assay-specific mechanisms. For instance:

  • Antimicrobial Activity : Linked to thiadiazole moieties disrupting bacterial membranes or enzyme inhibition .
  • Antioxidant Activity : Depends on radical scavenging (DPPH assay) or reducing power, enhanced by electron-donating groups like methoxybenzyl .
    To reconcile results:

Perform dose-response curves to compare IC₅₀ values across assays.

Use molecular docking to predict binding affinities for bacterial targets vs. antioxidant pathways.

Modify substituents (e.g., replacing methoxy with nitro groups) to isolate structure-activity relationships .

What methodologies optimize the synthesis of analogs with enhanced bioactivity?

Advanced Research Question
Strategies include:

  • Parallel Synthesis : Vary substituents on the benzyl (e.g., halides, hydroxy) and pyrrolidone (e.g., oxadiazole, triazole) groups .
  • Microwave-Assisted Reactions : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yield by 10–15% .
  • Green Chemistry : Replace acetic acid with ionic liquids to minimize byproducts .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>95%) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question
Stability studies are critical for assay reproducibility:

  • pH Stability : Carboxylic acid groups may degrade under strong alkaline conditions (pH >10), requiring buffered solutions (pH 6–8) for storage .
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (-20°C) and inert atmospheres for long-term stability .
    Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .

What advanced assays validate the compound’s mechanism of action in anticancer studies?

Advanced Research Question
Beyond preliminary cytotoxicity (MTT assay), employ:

  • Apoptosis Markers : Caspase-3/7 activation and Annexin V staining .
  • ROS Detection : Flow cytometry with DCFH-DA probe to measure oxidative stress .
  • In Vivo Models : Xenograft studies in mice, using doses calibrated from in vitro IC₅₀ values (e.g., 10–50 mg/kg) .
    Contradictory results between in vitro and in vivo models may arise from bioavailability issues, addressed via formulation (e.g., PEGylation) .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question
Use ADMET prediction software (e.g., SwissADME, pkCSM):

  • Bioavailability : LogP ~2.5 suggests moderate permeability but potential P-glycoprotein efflux .
  • Metabolism : CYP3A4-mediated oxidation of methoxybenzyl groups may limit half-life .
    Validate predictions with in vitro hepatocyte assays and microsomal stability tests .

How should researchers handle safety and waste disposal for this compound?

Basic Research Question
Refer to safety data sheets (SDS) for hazards:

  • PPE : Gloves, lab coats, and eye protection .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before incineration .
    No specific ecotoxicity data is available, so treat as hazardous and follow institutional protocols .

What are the limitations of current biological screening methods for this compound?

Advanced Research Question
Key limitations include:

  • Assay Interference : Thiadiazole moieties may quench fluorescence in cell-based assays (e.g., resazurin) .
  • Off-Target Effects : Antioxidant activity might skew cytotoxicity results; use orthogonal assays (e.g., ATP quantification) .
  • Solubility : Poor aqueous solubility (logS ~-4.1) necessitates DMSO vehicles, which can affect cell viability at >0.1% v/v .

How can structural modifications improve selectivity for specific biological targets?

Advanced Research Question
Targeted modifications:

  • Thiadiazole Ring : Replace sulfur with selenium to enhance redox activity .
  • Pyrrolidone Core : Introduce sp³-hybridized carbons to restrict conformation and improve binding .
  • Carboxylic Acid : Esterify to prodrugs for enhanced cellular uptake .
    Validate via crystallography or cryo-EM to confirm binding poses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.